molecular formula C18H21NO5S B4683785 methyl {4-[(mesitylamino)sulfonyl]phenoxy}acetate

methyl {4-[(mesitylamino)sulfonyl]phenoxy}acetate

Cat. No. B4683785
M. Wt: 363.4 g/mol
InChI Key: DETWJNAEPSVIMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, methyl esters such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate have been prepared through reactions involving paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing the intricacy of synthesizing similar ester compounds (Navarrete-Vázquez et al., 2011). Similarly, the bimolecular oxidative amidation of phenols to produce 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid methyl ester highlights a method to synthesize complex esters from simpler phenolic compounds (Chau & Ciufolini, 2014).

Molecular Structure Analysis

The structure and behavior of such compounds are deeply analyzed through experimental and theoretical methods. For example, a combined experimental and theoretical study of a similar compound provided insights into its local & global chemical activities, molecular and chemical properties, including electrophilic and nucleophilic nature, using density functional theory (DFT) (Gültekin et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide and ester compounds reveal significant insights. For instance, the hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols to (Z)-2-methylene-1-sulfonylindolin-3-ols using silver acetate catalysis demonstrates a versatile synthetic tool for forming N-heterocyclic rings from unsaturated alcohols (Susanti et al., 2012).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding, are crucial for understanding the stability and interaction of such compounds. For example, the crystal structure and physical properties of sulfonamide-derived compounds have been studied, revealing their potential for forming stable structures through hydrogen-bonding interactions (Chohan & Shad, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are vital for understanding the compound's applications. For instance, the study of sulfide and sulfoxide-based poly(ether-amide)s synthesis characterizes new materials' chemical resistance and solubility, providing insights into the compound's potential applications in various domains (Shockravi et al., 2006).

properties

IUPAC Name

methyl 2-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-12-9-13(2)18(14(3)10-12)19-25(21,22)16-7-5-15(6-8-16)24-11-17(20)23-4/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWJNAEPSVIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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